Ferrocene, 1,1'-bis(diphenylphosphinyl)-

Vue d'ensemble

Description

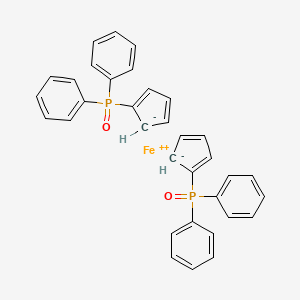

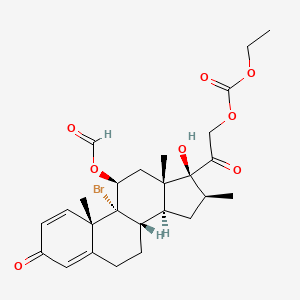

1,1’-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf, is an organophosphorus compound . It is widely used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines such as 1,2-bis(diphenylphosphino)ethane (dppe) .

Synthesis Analysis

This compound is commercially available . It can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . Many related ligands can be made in this way .Molecular Structure Analysis

The molecular formula of dppf is C34H28FeP2 . The structure of dppf includes a ferrocene core with two diphenylphosphino groups attached to the cyclopentadienyl rings . The Fe center is typically not involved in the behavior of the ligand .Chemical Reactions Analysis

Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride . Substitution of the phenyl substituents in dppf leads to derivatives with modified donor-acceptor properties at the phosphorus atoms .Physical And Chemical Properties Analysis

Dppf has a molar mass of 554.391 g/mol . It has a melting point of 181 to 183 °C . The compound is toxic .Applications De Recherche Scientifique

Catalysis in Amine Synthesis

This compound is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols through a process known as hydrogen-borrowing .

Coordination Chemistry

Due to its versatile coordination behavior, it has been extensively studied as a ligand in coordination chemistry .

Catalytic Systems for Material Synthesis

It plays a significant role in catalytic systems, particularly in the synthesis and matrix of 21st-century materials .

Copper(I) Complex Catalyst

Supported by this compound, Copper(I) complexes have been prepared and studied as catalysts for the synthesis of benzofuran derivatives .

Mécanisme D'action

Target of Action

1,1’-Bis(diphenylphosphino)ferrocene dioxide, commonly abbreviated as dppf, is an organophosphorus compound . It is primarily used as a ligand in homogeneous catalysis . The primary targets of dppf are metal ions, particularly palladium and ruthenium . These metal ions play crucial roles in various chemical reactions, and the binding of dppf can significantly influence their reactivity and selectivity .

Mode of Action

Dppf acts by forming metal complexes . It binds to the metal ions, thereby altering their electronic and steric environments . This can enhance the metal ion’s ability to catalyze certain reactions. For instance, the palladium derivative, (dppf)PdCl2, is popular for palladium-catalyzed coupling reactions .

Biochemical Pathways

While dppf is primarily used in chemical reactions rather than biological systems, it can influence several biochemical pathways when used as a catalyst. For instance, it has been used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .

Pharmacokinetics

Its solubility, stability, and reactivity can be influenced by various factors, which could impact its bioavailability if it were to be used in a biological context .

Result of Action

The primary result of dppf’s action is the facilitation of various chemical reactions. By forming complexes with metal ions, it can enhance their catalytic activity and influence the outcome of the reaction . For example, it promotes the amination of aryl chlorides, sulfamates, mesylates, and triflates .

Action Environment

The action of dppf can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under nitrogen in a cool, dry place . The reaction conditions, such as temperature and solvent, can also impact its reactivity and the outcome of the catalyzed reaction .

Safety and Hazards

Orientations Futures

Dppf is increasingly being used in the synthesis and matrix of 21st-century materials . It may contribute desirable mechanical or electronic functionality as a bridging or chelating component in a coordination array, metallocycle, or larger supramolecular assembly . Dppf containing materials have been designed with diverse functions from cooperative luminescence to host–guest complexation . It is likely that this ubiquitous lab companion will increasingly find its way into the fabric or processing of future functional molecular materials .

Propriétés

IUPAC Name |

[cyclopenta-1,3-dien-1-yl(phenyl)phosphoryl]benzene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14OP.Fe/c2*18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCOLJZENYWZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28FeO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, 1,1'-bis(diphenylphosphinyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,1'-Bis(diphenylphosphino)ferrocene dioxide interesting for coordination chemistry?

A: 1,1'-Bis(diphenylphosphino)ferrocene dioxide (dppfO2) presents a unique structure with two potential coordination sites: the oxygen atoms on the phosphine oxide groups. Research suggests that dppfO2 can form adducts with various metals, including those from the 3d transition series. [] This makes it a fascinating ligand for exploring various catalytic applications.

Q2: Are there any challenges in studying the coordination chemistry of dppfO2?

A: Yes, research indicates that studying the complexation of dppfO2 with metals can be challenging. This is primarily due to the potential for ligand exchange reactions and the possibility of the compound undergoing oxidation during complex formation. [] These factors need careful consideration when designing experiments and interpreting results.

Q3: What do we know about the solid-state structure of dppfO2?

A: X-ray crystallography studies have provided valuable insights into the solid-state structure of dppfO2. The molecule crystallizes in the monoclinic crystal system, belonging to the P2(1)/c space group. [] Importantly, the crystal packing reveals the presence of intermolecular hydrogen bonds between the P=O groups and water molecules. These interactions contribute to the stability of the compound in its solid state. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

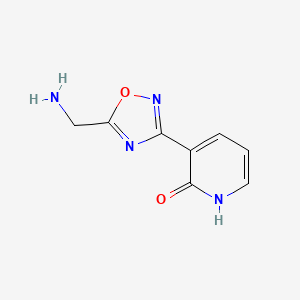

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

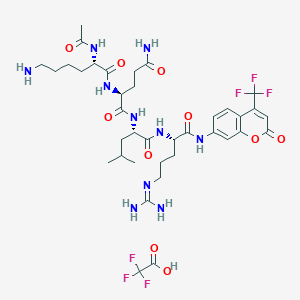

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)